Human Erythrocyte AChE Reactivation: Pralidoxime vs. Obidoxime vs. HI-6 vs. HLö-7 Across Nerve Agents
In human erythrocyte AChE inhibited by tabun, pralidoxime (at 10–30 µM) achieved approximately 5% reactivation, compared to 20% for obidoxime and HLö-7, and similarly low efficacy (5%) for HI-6 [1]. For sarin, cyclosarin, soman, and VX, the reactivation potency ranking was consistently HLö-7 > HI-6 > obidoxime > pralidoxime [1]. These data establish pralidoxime's limited spectrum, particularly its near-ineffectiveness against tabun, which is a critical consideration for procurement where tabun exposure is a concern.
| Evidence Dimension | AChE reactivation percentage following tabun inhibition |
|---|---|
| Target Compound Data | ≈5% reactivation (10–30 µM, 5–60 min) |
| Comparator Or Baseline | Obidoxime: ≈20% reactivation; HLö-7: ≈20%; HI-6: ≈5% |
| Quantified Difference | Pralidoxime achieves approximately 25% of obidoxime's reactivation efficacy against tabun (5% vs. 20%) |
| Conditions | Isolated human erythrocyte AChE; inhibited with tabun for 30 min; reactivation in absence of inhibitory activity over 5–60 min; oxime concentrations 10 and 30 µM; pH 7.4; photometric determination |
Why This Matters
For laboratories screening reactivators against tabun or evaluating broad-spectrum countermeasures, pralidoxime iodide serves as a benchmark for low tabun efficacy, enabling proper contextualization of novel oxime performance.
- [1] Worek F, Widmann R, Knopff O, Szinicz L. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds. Arch Toxicol. 1998;72:237-243. View Source
